molecular formula C20H11B B1279744 3-Bromoperylene CAS No. 23683-68-3

3-Bromoperylene

Cat. No. B1279744
CAS RN: 23683-68-3
M. Wt: 331.2 g/mol
InChI Key: GPBMCEWKAPSTOU-UHFFFAOYSA-N
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Description

3-Bromoperylene is a brominated derivative of perylene, a polycyclic aromatic hydrocarbon known for its stable and highly conjugated structure. The introduction of bromine atoms into the perylene core can significantly alter its chemical and physical properties, making it a valuable compound in various applications, including the development of dyes, organic semiconductors, and photophysical studies .

Synthesis Analysis

The synthesis of 3-bromoperylene and its derivatives has been achieved through various methods. One approach involves the selective bromination of perylene diimides under mild conditions, which allows for the controlled mono- and dibromination of the compounds . Another method employs a scalable and robust synthesis starting from commercially available perylene tetracarboxylic bisanhydride to obtain regioisomerically pure 1,7-dibromoperylene derivatives . Additionally, the Hundsdiecker reaction has been optimized to synthesize 3,4,9,10-tetrabromoperylenes, which can be further reacted to produce various octasubstituted perylenes with different optical and redox properties .

Molecular Structure Analysis

The molecular structure of brominated perylene derivatives has been elucidated using techniques such as single-crystal X-ray analysis. For instance, the structure of 1,7-3b, a dibrominated perylene derivative, has been determined, revealing the impact of bromination on the perylene core . Computational studies using density functional theory (DFT) have also been conducted to investigate the rotation of imide substituents in perylene diimides and the aromatic core twist in brominated PDIs .

Chemical Reactions Analysis

Brominated perylene derivatives are versatile intermediates that can undergo further chemical transformations. For example, the 1,7-dibromoperylene derivatives allow for the attachment of various substituents at different positions on the perylene core . The substitution of bromine atoms with other functional groups, such as phenoxy groups, has been shown to be effective, expanding the range of possible chemical modifications . Additionally, the synthesis of 3-bromoperylene followed by oxidative cyclodehydrogenation can lead to different products depending on the reagents used, demonstrating the reactivity and potential for structural diversity .

Physical and Chemical Properties Analysis

The introduction of bromine atoms into the perylene structure influences its physical and chemical properties. The photophysical properties of bromoperylenes, such as fluorescence and intersystem crossing quantum yields, have been studied, showing that bromination can lead to spectral shifts and changes in fluorescence efficiency . The electronic and optical properties of brominated perylenes differ from those of the parent perylene, as evidenced by UV-Vis spectral analysis and HOMO-LUMO calculations . These altered properties are crucial for the application of bromoperylenes in electronic materials and optical sensors .

Scientific Research Applications

Application in Chemical Science

  • Specific Scientific Field: Chemical Science .
  • Summary of the Application: 3-Bromoperylene is used in the synthesis of tetra-donor or acceptor-substituted ortho-perylenes . These compounds display four reversible oxidations or reductions, an unprecedented behavior for monomeric perylene derivatives .
  • Methods of Application or Experimental Procedures: The synthesis involves regioselective Ir-catalyzed C–H borylation and subsequent reactions . Strong π-donors and acceptors are introduced at the 2,5,8,11-positions of perylene . This leads to the incorporation of four donor diphenylamine (DPA) or four acceptor Bmes 2 (mes = 2,4,6-Me 3 C 6 H 2) moieties .
  • Results or Outcomes: The resulting compounds can be reversibly oxidized or reduced four times . Spectroelectrochemical measurements show NIR absorptions up to 3000 nm for the mono-cation radical of (DPA)4-Per . Both (DPA)4-Per and (Bmes2)4-Per derivatives possess unusually long intrinsic singlet lifetimes ( τ0 ), e.g., 94 ns for the former one . The compounds are emissive in solution, thin films, and the solid state, with apparent Stokes shifts that are exceptionally large for perylene derivatives .

Sure, here is another application of 3-Bromoperylene in the field of Chemical Science :

Spin Communication in Photoexcited Perylene–Nitroxide Dyads

  • Specific Scientific Field: Chemical Science .
  • Summary of the Application: 3-Bromoperylene is used in the study of spin communication in molecular frameworks, specifically in photogenerated triplet–radical systems . These systems provide an ideal platform for the study of the factors controlling spin communication in molecular frameworks .
  • Methods of Application or Experimental Procedures: The study involves the use of transient electron paramagnetic resonance (EPR) techniques . Three perylene–nitroxide dyads that only differ with respect to the position where the nitroxide radical is attached to the perylene core are investigated .
  • Results or Outcomes: The results from transient UV-vis and EPR experiments reveal major differences in the excited state properties of the three dyads . These include their triplet state formation yield, excited state deactivation kinetics, and spin coherence times . Spectral simulations and quantum chemical calculations are used to rationalise these findings .

Future Directions

3-Bromoperylene has potential applications in various fields. For instance, it has been used in the fabrication of DNA-surfactant-dye thin films with tunable optical properties, suitable for biocompatible displays and data encryption . Another study reported its use in the photoreduction of aryl halides via a sensitized TTA mechanism . These findings suggest that 3-Bromoperylene could have promising applications in the fields of materials science and organic synthesis.

properties

IUPAC Name

3-bromoperylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Br/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBMCEWKAPSTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473295
Record name 3-bromoperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoperylene

CAS RN

23683-68-3
Record name 3-bromoperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Following the scheme shown in FIG. 18, perylene (252 mg, 1 mmol) was dissolved in DMF (45 ml), and a solution of NBS (178 mg) dissolved in DMF (10 ml) was added gradually. This was agitated at room temperature for 24 hours. H2O (200 ml) was added, and the product was precipitated and suction filtered. The product was recrystallized with hexane to obtain yellow-brown compound (1) (187 mg, mixture).
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
F Lewitzka, HG Löhmannsröben, M Strauch… - … of Photochemistry and …, 1991 - Elsevier
… (1-BrPer) and 3-bromoperylene (3-BrPer) were investigated. It was found that, relative to perylene, substitution in position 2 or 3 leads to small red spectral shifts of the S, state energies …
Number of citations: 20 www.sciencedirect.com
Y Avlasevich, C Kohl, K Müllen - Journal of Materials Chemistry, 2006 - pubs.rsc.org
… 3-Bromoperylene 3 was prepared as described in the literature. Column chromatography was performed on silica gel (Kieselgel60, 70–230 mesh, Merck). Melting points (uncorrected) …
Number of citations: 79 pubs.rsc.org
J Fujimoto, T Bando, M Minoshima… - Bioorganic & medicinal …, 2008 - Elsevier
… -conjugated pyrrole (Py)-polyamide 2 was designed and synthesized using the Fmoc solid-phase synthesis and a subsequent Sonogashira coupling reaction with 3-bromoperylene. …
Number of citations: 30 www.sciencedirect.com
MS Markoulides, C Venturini, D Neumeyer… - New Journal of …, 2015 - pubs.rsc.org
… yl)perylene 4 suggested that it could be accessed by employing our previously reported optimised palladium-catalysed cross-coupling reaction conditions 10 between 3-bromoperylene …
Number of citations: 12 pubs.rsc.org
II Barabanov, VV Korolev, NP Gritsan… - Mendeleev …, 2006 - kinetics.nsc.ru
… 3-Bromoperylene 4 was chosen as a key intermediate for target compounds 2 and 3. Aryl halide 4 was obtained by selective bromination of perylene 1 with N-bromosuccinimide (NBS) …
Number of citations: 5 www.kinetics.nsc.ru
S Nagarajan, C Barthes, NK Girdhar, TT Dang… - Tetrahedron, 2012 - Elsevier
… These latter compounds were obtained by Suzuki coupling of 3-bromoperylene and … The 3-bromoperylene was obtained by NBS bromination of perylene in dry DMF as …
Number of citations: 17 www.sciencedirect.com
C Chotimarkorn, R Nagasaka, H Ushio… - Biochemical and …, 2005 - Elsevier
… Preparation of 3-bromoperylene. 3-Bromoperylene was synthesized using a procedure … Afterwards, red-brown solution was mixed with 3-bromoperylene and stirred at reflux …
Number of citations: 22 www.sciencedirect.com
EC Liu, MK Chen, JY Li, YT Wu - Chemistry–A European …, 2015 - Wiley Online Library
… synthetic protocol can also be utilized in annulations with several π‐extended bromoarenes, such as 7‐bromo[5]helicene, 5‐bromo[4]helicene, 9‐bromoanthracene, 3‐bromoperylene, …
S Lentijo, JA Miguel, P Espinet - Inorganic chemistry, 2010 - ACS Publications
… Here we report the synthesis of Pt(II) complexes with the platinum σ-bonded to position 3 of the perylene core, obtained by oxidative addition of either 3-bromoperylene (BrPer) or N-(2,5-…
Number of citations: 63 pubs.acs.org
UAOE Donor, A Chromophores - scholar.archive.org
… 3-bromoperylene was precipitated from solution by storing the extract at 0C. Solid 3-bromoperylene (4) was collected by filtration (0.980 g, 74%) leaving primarily unreacted perylene in …
Number of citations: 0 scholar.archive.org

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